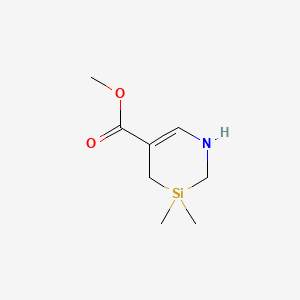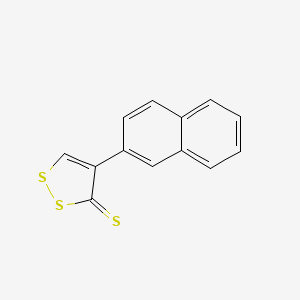
4-Naphthalen-2-yldithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Naphthalen-2-yldithiole-3-thione is a sulfur-containing heterocyclic compoundThis compound is characterized by a naphthalene ring fused to a dithiole-thione moiety, making it a unique structure with interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-2-yldithiole-3-thione typically involves the reaction of 2-naphthol with Lawesson’s reagent or elemental sulfur under reflux conditions in an appropriate solvent like toluene . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired dithiole-thione ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Naphthalen-2-yldithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione sulfur can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other sulfur-containing heterocycles and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-Naphthalen-2-yldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cytoprotection. The compound interacts with molecular targets such as enzymes and receptors, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparaison Avec Des Composés Similaires
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- Oltipraz
Comparison: 4-Naphthalen-2-yldithiole-3-thione is unique due to its naphthalene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and specific pharmacological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
34547-90-5 |
|---|---|
Formule moléculaire |
C13H8S3 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
4-naphthalen-2-yldithiole-3-thione |
InChI |
InChI=1S/C13H8S3/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Clé InChI |
WMDJDFZCPIKKQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CSSC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


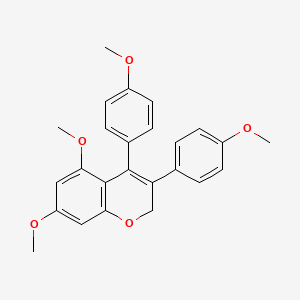
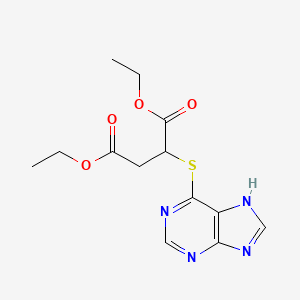

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
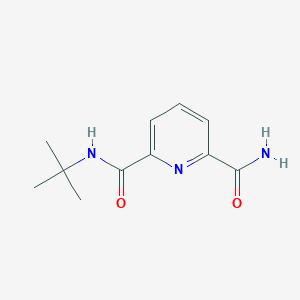
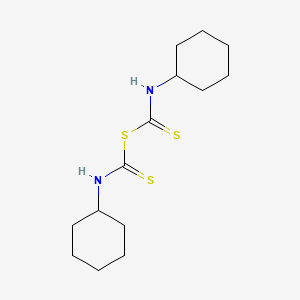
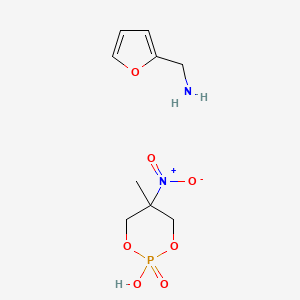
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
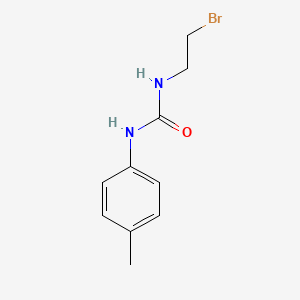
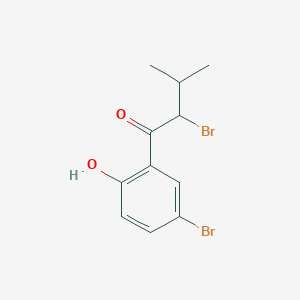
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


